

Unveiling the Cross-Reactivity Profile of Cholecystokinin (27-32)-amide: A Comparative Guide

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Compound of Interest		
Compound Name:	Cholecystokinin (27-32)-amide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of **Cholecystokinin (27-32)-amide**, a notable antagonist of cholecystokinin (CCK) receptors. By examining its binding affinities for CCK-A (alimentary) and CCK-B (brain)/gastrin receptors, this document offers valuable insights for researchers engaged in gastroenterology, neuroscience, and pharmacology. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Comparative Analysis of Binding Affinity

Cholecystokinin (27-32)-amide and its carbobenzyloxy-protected form (CBZ-CCK(27-32)-NH2) have been evaluated for their ability to antagonize cholecystokinin receptors. The following table summarizes the available quantitative data on the binding affinity of CBZ-CCK(27-32)-NH2 for CCK-A and CCK-B receptors. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as tissue preparations and radioligands used.



Compound	Receptor Subtype	Tissue/Cell Line	Radioligand	IC50	Reference
CBZ- CCK(27-32)- NH2	CCK-A	Guinea Pig Pancreatic Acini	125I-CCK	~ 5 μM	[1][2][3]
CBZ-CCK- (27-32)-NH2	CCK-A	Guinea Pig Gallbladder Muscle & Pancreatic Acinar Cells	125I-BH- CCK-8	1 μΜ	[4]
CBZ- CCK(27-32)- NH2	ССК-В	Human Small Cell Lung Cancer (SCLC) Cells	125I-CCK-8	100 μΜ	[5]
CBZ-CCK- 27–32-NH2	ССК-В	Guinea Pig Chief Cells	125I-BH- CCK-8 or 125I-gastrin- 17-I	Estimated ~600 nM*	[6]

^{*}This value is estimated based on the reported relative potency where CBZ-CCK-27–32-NH2 was 300-fold less potent than L-365,260, which had an IC50 of 2 nM in the same study.

The data suggests that CBZ-CCK(27-32)-NH2 acts as an antagonist at both CCK-A and CCK-B receptors, albeit with differing potencies depending on the specific tissue and experimental setup. The affinity for the CCK-A receptor appears to be in the low micromolar range, while its affinity for the CCK-B receptor shows greater variability across different studies.

Experimental Methodologies

The binding affinities presented in this guide were primarily determined using competitive radioligand binding assays. Below is a detailed, representative protocol synthesized from the methodologies described in the cited literature.

Radioligand Binding Assay for CCK Receptor Affinity



Objective: To determine the binding affinity (IC50) of a test compound (e.g., CBZ-CCK(27-32)-NH2) for CCK-A and CCK-B receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

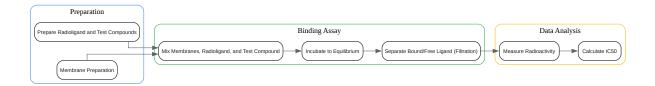
- Tissue/Cell Preparation: Membranes prepared from tissues or cells expressing the target CCK receptor subtype (e.g., guinea pig pancreas for CCK-A, human SCLC cells for CCK-B).
- Radioligand: A high-affinity radiolabeled CCK receptor ligand, such as 125I-Cholecystokinin-8 (125I-CCK-8) or 125I-Bolton-Hunter-labeled CCK-8 (125I-BH-CCK-8).
- Test Compound: Cholecystokinin (27-32)-amide or its analogue.
- Incubation Buffer: A suitable buffer, typically containing bovine serum albumin (BSA) to prevent non-specific binding.
- Wash Buffer: Cold buffer to terminate the binding reaction.
- Instrumentation: Gamma counter for measuring radioactivity.

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.
- Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow binding to reach equilibrium.
- Termination and Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.



 Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. Non-specific binding is determined in the presence of a saturating concentration of an unlabeled standard ligand.



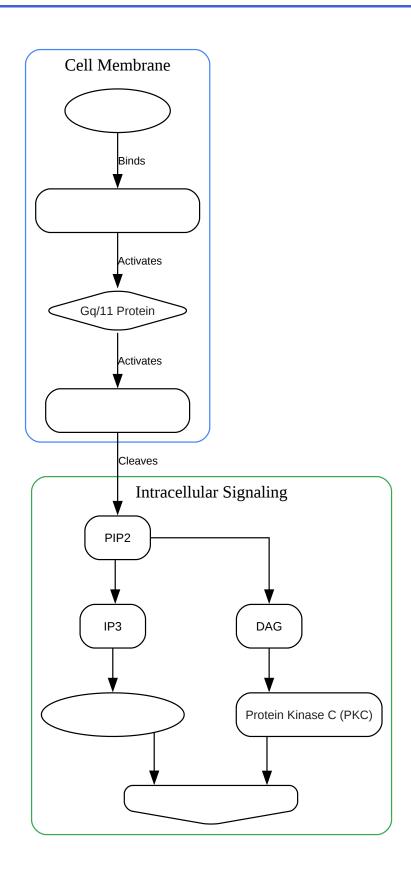
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Experimental workflow for a competitive radioligand binding assay.

Cholecystokinin Receptor Signaling Pathways

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key event in mediating the physiological effects of cholecystokinin.





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Generalized signaling pathway for CCK-A and CCK-B receptors.



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